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Compound of Interest

Compound Name: (R)-1-Benzyl-3-fluoropiperidine

Cat. No.: B11764725 Get Quote

Introduction & Compound Profile
(R)-1-Benzyl-3-fluoropiperidine is a pharmacophore scaffold used to modulate basicity (

) and metabolic stability in drug candidates. The introduction of a fluorine atom at the C3
position creates a dipole that influences the piperidine ring conformation (axial vs. equatorial
preference) and reduces the

of the piperidine nitrogen, thereby altering bioavailability and hERG channel affinity.

Property Data

IUPAC Name (3R)-1-benzyl-3-fluoropiperidine

Molecular Formula

C

H

FN

Molecular Weight 193.26 g/mol

Chirality R-enantiomer

Physical State
Colorless oil (free base) / White crystalline solid

(HCl or TFA salt)
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To ensure the spectroscopic data corresponds to the (R)-enantiomer, the synthesis typically

proceeds via nucleophilic fluorination with inversion (using DAST/Deoxo-Fluor on the (S)-

alcohol) or chiral resolution.

Synthetic Pathway (Graphviz)
The following workflow illustrates the stereospecific synthesis via the (S)-alcohol precursor,

ensuring the final (R)-configuration through S

2 inversion.

(S)-1-Benzyl-3-hydroxypiperidine
(Chiral Precursor)

DAST / Deoxo-Fluor
(Nucleophilic Fluorination)

DCM, -78°C Transition State
(S_N2 Inversion)

Activation (R)-1-Benzyl-3-fluoropiperidine
(Target)

Inversion of Configuration

Click to download full resolution via product page

Caption: Stereoselective synthesis converting (S)-alcohol to (R)-fluoride via Walden inversion.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5]
NMR analysis is the primary method for structural validation. The fluorine atom introduces

significant spin-spin coupling (

and

), which is diagnostic for this molecule.

H NMR (Proton) Data
Solvent: CDCl

(7.26 ppm reference)

The spectrum is characterized by the desheilded geminal proton at C3 and the benzylic

methylene protons.
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Position
Shift (

ppm)
Multiplicity Coupling (Hz) Assignment

Ar-H 7.20 – 7.35 Multiplet -

Aromatic

(Phenyl) protons

(5H)

H-3 4.65 – 4.85
dtt (doublet of

triplets)
,

Geminal to

Fluorine

(Diagnostic)

Benzylic 3.50 – 3.65
AB System /

Singlet

N-CH

-Ph

H-2 eq 2.80 – 2.95 Multiplet -
-proton to N,

to F

H-2 ax 2.30 – 2.50 Multiplet -
-proton to N,

to F

H-6 2.30 – 2.60 Multiplet - -proton to N

H-4, H-5 1.50 – 1.90 Multiplet -
Ring methylene

protons

Key Interpretation:

H-3 Signal: The proton on the same carbon as fluorine (H-3) appears as a wide multiplet

(centered ~4.7 ppm) due to the large geminal H-F coupling (

Hz). This "doublet of multiplets" is the primary confirmation of fluorination.

Benzylic Protons: In the chiral (R)-enantiomer, the benzylic protons are diastereotopic and

may appear as an AB quartet rather than a singlet, depending on the solvent resolution.

C NMR (Carbon) Data
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Solvent: CDCl

(77.16 ppm reference)

Carbon signals are split by fluorine coupling. The magnitude of the coupling constant (

) indicates the distance from the fluorine atom.

Position
Shift (

ppm)
Splitting (Hz) Assignment

C-Ar 138.0 (ipso) Singlet -
Aromatic

Quaternary C

C-Ar 127.0 – 129.0 Singlets - Aromatic CH

C-3 88.0 – 91.0 Doublet C-F Carbinol

Benzyl 62.5 Doublet
N-CH

-Ph

C-2 56.0 – 58.0 Doublet to N and F

C-4 30.0 – 32.0 Doublet to F

C-6 52.0 – 53.0 Singlet/Doublet Small to N, distal to F

C-5 22.0 – 24.0 Doublet to F

F NMR (Fluorine) Data
Reference: CFCl

(0 ppm) or C

F

(-163 ppm)

Chemical Shift:
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to

ppm.

Pattern: Multiplet (broad dtt) due to coupling with H-3 (geminal), H-2, and H-4 (vicinal).

Decoupling: Proton-decoupled

F NMR will show a singlet, confirming a single fluorine environment.

Mass Spectrometry (MS)[3][6][7][8]
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint

characteristic of N-benzyl piperidines.

Ionization & Fragmentation
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

(ESI).

Fragmentation Pathway (EI/ESI):

Tropylium Ion formation: Cleavage of the benzyl-nitrogen bond typically yields the base peak

at m/z 91 (C

H

).

Loss of Fluorine: Loss of HF (20 Da) from the molecular ion or fragment is common in

aliphatic fluorides.

Piperidine Ring Cleavage: Fragments corresponding to the fluorinated piperidine ring (m/z

~102).
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[M - HF]+
m/z 174.1

Elimination of HF

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in ESI/EI mass spectrometry.

Infrared (IR) Spectroscopy[3][6]
IR data is useful for verifying the presence of the C-F bond and the absence of the precursor

hydroxyl group (if synthesized from alcohol).

C-F Stretch: Strong band at 1000 – 1100 cm

. This region is often complex due to C-C and C-N skeletal vibrations, but the C-F stretch is
distinctively intense.

C-H Stretch (Aromatic): 3000 – 3100 cm

.

C-H Stretch (Aliphatic): 2800 – 2950 cm

(Bohlmann bands may be visible for the amine).

Absence of O-H: Lack of broad absorption at 3200–3500 cm

confirms conversion from the alcohol.

Chiral Analysis & Purity
Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral

chromatography or polarimetry.
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Optical Rotation: Specific rotation

is typically small for simple fluoropiperidines. Comparative analysis with an authentic
standard is recommended.

Chiral HPLC Method:

Column: Chiralpak AD-H or OD-H (polysaccharide based).

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) to

suppress peak tailing of the basic amine.

Detection: UV at 210 nm or 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN113056455A - Isoxazole carboxamide compound and its use - Google Patents
[patents.google.com]

2. CN113056455A - å¼�å��å��ç�²é�°è�ºå��å��ç�©å��å�¶ç�¨é�� -
Google Patents [patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6946850/
https://patents.google.com/patent/CN113056455A/en
https://patents.google.com/patent/CN113056455A/zh
https://pubchem.ncbi.nlm.nih.gov/compound/155137-18-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317880/
https://www.chem.ucsb.edu/
https://www.benchchem.com/product/b11764725?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN113056455A/en
https://patents.google.com/patent/CN113056455A/en
https://patents.google.com/patent/CN113056455A/zh
https://patents.google.com/patent/CN113056455A/zh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11764725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the
Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Characterization Guide: (R)-1-Benzyl-3-
fluoropiperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11764725#spectroscopic-data-nmr-ir-ms-for-r-1-
benzyl-3-fluoropiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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